L-Phenylalanine methyl ester hydrochloride
Overview
Description
L-Phenylalanine methyl ester hydrochloride is an organic compound with the chemical formula C10H14ClNO2. It is a derivative of the amino acid phenylalanine, where the carboxyl group is esterified with methanol and the compound is further converted to its hydrochloride salt. This compound is commonly used in peptide synthesis and various biochemical applications .
Mechanism of Action
Target of Action
L-Phenylalanine methyl ester hydrochloride, also known as Methyl L-phenylalaninate hydrochloride, primarily targets two proteins: Fimbrial protein in Neisseria gonorrhoeae and Prothrombin in humans . The Fimbrial protein is crucial for the pathogenicity of Neisseria gonorrhoeae, while Prothrombin plays a vital role in the blood clotting process in humans .
Mode of Action
It’s known that the compound interacts with these proteins, potentially altering their function .
Biochemical Pathways
this compound is a derivative of the amino acid Phenylalanine. Phenylalanine is a precursor of Tyrosine, which leads to the formation of adrenaline . Adrenaline is then converted into a brain chemical utilized to produce noradrenaline, promoting mental alertness and memory, elevating mood, and suppressing appetite .
Result of Action
It has been shown to improve lymphokine activated killer (lak) cell expansion in vitro . This suggests that the compound may have potential applications in immunotherapy.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound has been shown to act as a good inhibitor for the corrosion of mild steel in hydrochloric acid solution, with its inhibition efficiency increasing with the inhibitor concentration and temperature . This suggests that the compound’s action can be influenced by its concentration and the surrounding temperature.
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Phenylalanine methyl ester hydrochloride can be synthesized through the esterification of L-phenylalanine with methanol in the presence of hydrochloric acid. The reaction typically involves refluxing L-phenylalanine in methanol with a catalytic amount of hydrochloric acid, followed by crystallization to obtain the hydrochloride salt .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of phenylalanine ammonia lyase (PAL) in an organic-aqueous biphasic system. This biotransformation process utilizes whole cells of Rhodotorula glutinis yeast containing PAL, which facilitates the direct one-step synthesis of the ester .
Chemical Reactions Analysis
Types of Reactions
L-Phenylalanine methyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Produces ketones or aldehydes.
Reduction: Yields alcohols or amines.
Substitution: Results in the formation of substituted esters or amides.
Scientific Research Applications
L-Phenylalanine methyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis and as a building block for various organic compounds.
Biology: Employed in studies involving enzyme activity and protein synthesis.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of pharmaceuticals, food additives, and cosmetics
Comparison with Similar Compounds
Similar Compounds
- L-Phenylalanine ethyl ester hydrochloride
- D-Phenylalanine methyl ester hydrochloride
- N-methyl-L-phenylalanine
Uniqueness
L-Phenylalanine methyl ester hydrochloride is unique due to its specific esterification with methanol and its hydrochloride salt form, which enhances its solubility and stability. This makes it particularly useful in peptide synthesis and biochemical applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
methyl (2S)-2-amino-3-phenylpropanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-13-10(12)9(11)7-8-5-3-2-4-6-8;/h2-6,9H,7,11H2,1H3;1H/t9-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWVMLNPDTIFDDY-FVGYRXGTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=CC=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00948635 | |
Record name | Methyl phenylalaninate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00948635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7524-50-7, 2577-90-4 | |
Record name | L-Phenylalanine, methyl ester, hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7524-50-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl L-phenylalaninate hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007524507 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl phenylalaninate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00948635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl L-phenylalaninate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.531 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL L-PHENYLALANINATE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47HK4Y94JA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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